molecular formula C4H5N3O B15213240 1-(4H-1,2,4-Triazol-4-yl)ethan-1-one CAS No. 21565-40-2

1-(4H-1,2,4-Triazol-4-yl)ethan-1-one

Cat. No.: B15213240
CAS No.: 21565-40-2
M. Wt: 111.10 g/mol
InChI Key: CTLKWDNYOOIAEJ-UHFFFAOYSA-N
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Description

1-(4H-1,2,4-Triazol-4-yl)ethanone is a chemical compound belonging to the class of 1,2,4-triazoles. This compound is characterized by a triazole ring, which is a five-membered ring containing three nitrogen atoms. The presence of the triazole ring imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4H-1,2,4-Triazol-4-yl)ethanone can be synthesized through several synthetic routes. One common method involves the reaction of hydrazine with acetic anhydride to form 1,2,4-triazole. This intermediate is then reacted with acetyl chloride under controlled conditions to yield 1-(4H-1,2,4-Triazol-4-yl)ethanone .

Industrial Production Methods: In industrial settings, the production of 1-(4H-1,2,4-Triazol-4-yl)ethanone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(4H-1,2,4-Triazol-4-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(4H-1,2,4-Triazol-4-yl)ethanone involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. For example, in anticancer research, the compound may inhibit enzymes involved in cell proliferation, leading to apoptosis of cancer cells .

Comparison with Similar Compounds

  • 1-(1H-1,2,4-Triazol-1-yl)ethanone
  • 1-(2H-1,2,4-Triazol-2-yl)ethanone
  • 1-(3H-1,2,4-Triazol-3-yl)ethanone

Comparison: 1-(4H-1,2,4-Triazol-4-yl)ethanone is unique due to the position of the triazole ring, which affects its reactivity and interaction with biological targets. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications .

Properties

CAS No.

21565-40-2

Molecular Formula

C4H5N3O

Molecular Weight

111.10 g/mol

IUPAC Name

1-(1,2,4-triazol-4-yl)ethanone

InChI

InChI=1S/C4H5N3O/c1-4(8)7-2-5-6-3-7/h2-3H,1H3

InChI Key

CTLKWDNYOOIAEJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=NN=C1

Origin of Product

United States

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